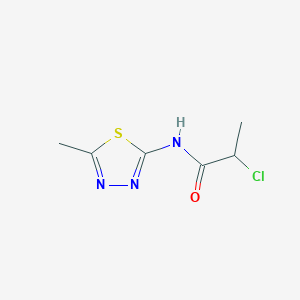

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide often involves the use of bromine as a cyclic reagent, resulting in isolated yields. For instance, derivatives have been synthesized through reactions that yield significant herbicidal activity, demonstrating the chemical's potential in agricultural applications (Liu et al., 2007).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of thiadiazole derivatives. These studies reveal details such as crystal system, space group, and unit cell parameters, contributing to our understanding of the compound's geometric configuration (Liu et al., 2007).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, novel bi-heterocyclic propanamides have been synthesized, showing promising activity against enzymes such as urease, alongside minimal cytotoxicity (M. Abbasi et al., 2020).

Physical Properties Analysis

The synthesis and structural characterization of thiadiazole derivatives, including 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, involve elemental analysis and spectroscopic techniques (IR, 1H and 13C NMR, and mass spectra), highlighting the importance of these methods in elucidating the compound's physical properties (Ali M. M. Mohamed et al., 2020).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are often explored through their biological activities, such as anticancer potential. Studies have found that certain derivatives exhibit significant anticancer activity, which is a critical aspect of their chemical property analysis (Sobhi M. Gomha et al., 2017).

科学的研究の応用

Antioxidant and Anti-inflammatory Activities

A study by Sravya et al. (2019) reports the synthesis of 1,3,4-thiadiazol-2-amine derivatives, including compounds structurally related to 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. These compounds demonstrated significant antioxidant activity, surpassing that of standard ascorbic acid, and promising anti-inflammatory activity Sravya et al..

Fungicidal Activity

Chen, Li, and Han (2000) synthesized 1,3,4-thiadiazole derivatives as potential fungicides. Their study focused on fungicidal activity against rice sheath blight, a major disease affecting rice in China, indicating the potential agricultural applications of such compounds Chen, Li, & Han.

Antimicrobial and Cytotoxic Activities

Dawbaa et al. (2021) synthesized novel propanamide derivatives, including structures related to this compound, and investigated their antimicrobial activity. Some compounds displayed significant antibacterial activity, while others exhibited anticandidal effects against specific fungi. Additionally, certain derivatives showed cytotoxic activity against human leukemia cells and mouse embryonic fibroblast cells Dawbaa et al..

Anticancer Potential

Karakuş et al. (2018) prepared benzenesulfonamide derivatives related to this compound and evaluated their anticancer activity. They found significant activity against human colorectal carcinoma and human cervix carcinoma cell lines, highlighting the potential of these compounds in cancer research Karakuş et al..

Molecular Aggregation Studies

Matwijczuk et al. (2016) conducted a study on the aggregation behavior of compounds, including this compound, in different solvents. Their research contributes to understanding the physicochemical properties of such compounds, which is crucial for their potential applications in various scientific fields Matwijczuk et al..

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their urease inhibitory activities , it would be interesting to explore whether 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide exhibits similar activities.

作用機序

Target of Action

It is known that thiadiazole derivatives, which include 2-chloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, have been studied for their interaction with various biological targets .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The good liposolubility of thiadiazole derivatives, attributed to the presence of the sulfur atom, suggests they may have favorable pharmacokinetic properties .

Result of Action

It is known that thiadiazole derivatives can display various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests they may be influenced by the cellular environment .

特性

IUPAC Name |

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-3(7)5(11)8-6-10-9-4(2)12-6/h3H,1-2H3,(H,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEJDEQJFVLHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)